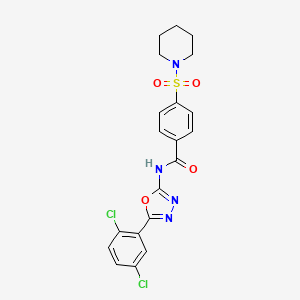
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H18Cl2N4O4S and its molecular weight is 481.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring , a dichlorophenyl group , and a piperidinyl sulfonamide moiety . These structural components contribute to its unique chemical properties and biological activities. The presence of the oxadiazole ring is particularly notable for its role in various pharmacological activities.
Research indicates that this compound may act as an enzyme inhibitor , particularly targeting protein kinases involved in cell signaling pathways. This interaction can modulate various cellular processes, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
- Antitumor Activity : Preliminary studies suggest that it exhibits significant antitumor effects against several cancer cell lines. For instance, compounds with similar structures have shown enhanced activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- Enzyme Inhibition : The compound has demonstrated strong inhibitory effects on acetylcholinesterase and urease enzymes, with IC50 values indicating potent activity. For example, certain derivatives have shown IC50 values as low as 0.63 µM .
- Antibacterial Properties : It also exhibits moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
A series of experiments have been conducted to elucidate the biological properties of this compound:
- In Silico Studies : Molecular docking studies have shown favorable interactions between the compound and target proteins, indicating its potential as a lead compound for drug development .
- Cell Viability Assays : In vitro assays have confirmed that the compound can significantly reduce cell viability in cancer cell lines at micromolar concentrations .
Data Summary
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on cellular pathways.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4S/c21-14-6-9-17(22)16(12-14)19-24-25-20(30-19)23-18(27)13-4-7-15(8-5-13)31(28,29)26-10-2-1-3-11-26/h4-9,12H,1-3,10-11H2,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEGZUASAIXHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













